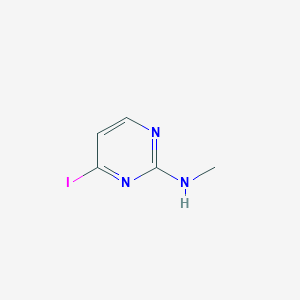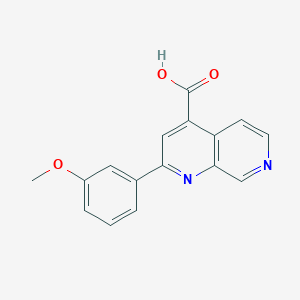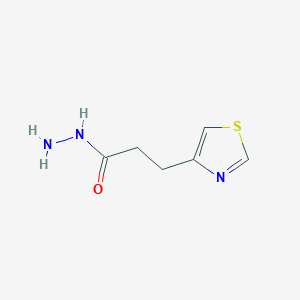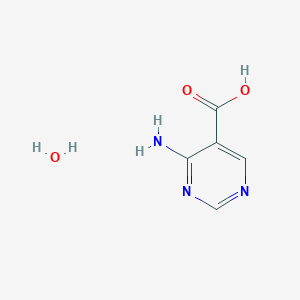
3-(4-(4-Aminophenyl)-1H-1,2,3-triazol-1-yl)-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-(4-Aminophenyl)-1H-1,2,3-triazol-1-yl)-2H-chromen-2-one is a complex organic compound that combines the structural features of a coumarin, a triazole, and an aniline derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(4-Aminophenyl)-1H-1,2,3-triazol-1-yl)-2H-chromen-2-one typically involves a multi-step process:
Formation of the Coumarin Core: The coumarin core can be synthesized via the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of a strong acid catalyst.
Azide-Alkyne Cycloaddition: The triazole ring is formed through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. This step involves the reaction of an azide-functionalized coumarin with an alkyne-functionalized aniline derivative.
Reduction of Nitro Group: If the starting aniline derivative contains a nitro group, it can be reduced to an amino group using common reducing agents such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and product isolation can also improve scalability and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, forming nitroso or nitro derivatives.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Electrophilic aromatic substitution reactions typically require strong acids like sulfuric acid (H₂SO₄) or Lewis acids like aluminum chloride (AlCl₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Applications De Recherche Scientifique
Chemistry
In chemistry, 3-(4-(4-Aminophenyl)-1H-1,2,3-triazol-1-yl)-2H-chromen-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a fluorescent probe due to the inherent fluorescence of the coumarin moiety. It can be used to label biomolecules and track their interactions in live cells.
Medicine
Medically, this compound is investigated for its potential therapeutic properties. The triazole ring is known for its bioactivity, and the compound may exhibit antimicrobial, anticancer, or anti-inflammatory effects.
Industry
In industry, the compound can be used in the development of new materials, such as polymers and coatings, due to its ability to undergo various chemical modifications.
Mécanisme D'action
The mechanism of action of 3-(4-(4-Aminophenyl)-1H-1,2,3-triazol-1-yl)-2H-chromen-2-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, inhibiting their activity or modulating their function. The triazole ring can form strong hydrogen bonds and coordinate with metal ions, which can be crucial for its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-(4-Nitrophenyl)-1H-1,2,3-triazol-1-yl)-2H-chromen-2-one: Similar structure but with a nitro group instead of an amino group.
3-(4-(4-Hydroxyphenyl)-1H-1,2,3-triazol-1-yl)-2H-chromen-2-one: Contains a hydroxy group instead of an amino group.
3-(4-(4-Methylphenyl)-1H-1,2,3-triazol-1-yl)-2H-chromen-2-one: Contains a methyl group instead of an amino group.
Uniqueness
The presence of the amino group in 3-(4-(4-Aminophenyl)-1H-1,2,3-triazol-1-yl)-2H-chromen-2-one makes it unique compared to its analogs. The amino group can participate in additional hydrogen bonding and can be further modified to introduce other functional groups, enhancing its versatility in various applications.
This compound’s combination of a coumarin, a triazole, and an aniline derivative makes it a valuable molecule for research and industrial applications, offering a wide range of chemical reactivity and potential biological activity.
Propriétés
Formule moléculaire |
C17H12N4O2 |
|---|---|
Poids moléculaire |
304.30 g/mol |
Nom IUPAC |
3-[4-(4-aminophenyl)triazol-1-yl]chromen-2-one |
InChI |
InChI=1S/C17H12N4O2/c18-13-7-5-11(6-8-13)14-10-21(20-19-14)15-9-12-3-1-2-4-16(12)23-17(15)22/h1-10H,18H2 |
Clé InChI |
JIPFEFDSTNRFOH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=C(C(=O)O2)N3C=C(N=N3)C4=CC=C(C=C4)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![(E)-methyl 2-[phthalimidooxymethylphenyl]-3-methoxypropenoate](/img/structure/B12955723.png)







